molecular formula C10H13BF3K B13459453 Potassium trifluoro(3-isobutylphenyl)borate CAS No. 1426958-91-9

Potassium trifluoro(3-isobutylphenyl)borate

Cat. No.: B13459453
CAS No.: 1426958-91-9
M. Wt: 240.12 g/mol
InChI Key: JWFFSLVBHMWSGJ-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-isobutylphenyl)borate is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The compound’s structure includes a trifluoroborate group attached to a 3-isobutylphenyl moiety, making it a valuable reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-isobutylphenyl)borate can be synthesized through the reaction of 3-isobutylphenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient isolation techniques such as crystallization or precipitation to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-isobutylphenyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are often biaryl compounds or other complex organic molecules, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium trifluoro(3-isobutylphenyl)borate is unique due to its specific structure, which includes an isobutyl group attached to the phenyl ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other potassium trifluoroborates . Additionally, its stability and ease of handling make it a preferred reagent in various synthetic applications .

Properties

CAS No.

1426958-91-9

Molecular Formula

C10H13BF3K

Molecular Weight

240.12 g/mol

IUPAC Name

potassium;trifluoro-[3-(2-methylpropyl)phenyl]boranuide

InChI

InChI=1S/C10H13BF3.K/c1-8(2)6-9-4-3-5-10(7-9)11(12,13)14;/h3-5,7-8H,6H2,1-2H3;/q-1;+1

InChI Key

JWFFSLVBHMWSGJ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC=C1)CC(C)C)(F)(F)F.[K+]

Origin of Product

United States

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